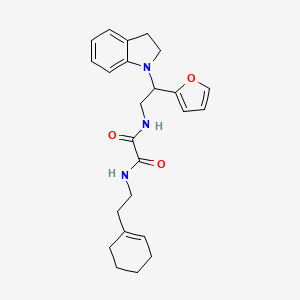

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Description

This compound is a synthetic oxalamide derivative characterized by a unique structural framework:

- N1-substituent: 2-(cyclohex-1-en-1-yl)ethyl group, introducing a cyclic alkene moiety.

- N2-substituent: 2-(furan-2-yl)-2-(indolin-1-yl)ethyl group, combining a heterocyclic furan ring and an indoline bicyclic system.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3/c28-23(25-14-12-18-7-2-1-3-8-18)24(29)26-17-21(22-11-6-16-30-22)27-15-13-19-9-4-5-10-20(19)27/h4-7,9-11,16,21H,1-3,8,12-15,17H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZHYTFBBUTBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of cyclohexene, furan, and indole moieties. Its molecular formula is , with a molecular weight of approximately 363.47 g/mol. The structure can be represented as follows:

Research indicates that this compound may exert its biological effects through the modulation of various enzymatic pathways. Notably, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation. This inhibition can potentially enhance anti-tumor immunity and counteract immunosuppression associated with cancer and infectious diseases .

Therapeutic Applications

The compound's biological activity suggests several therapeutic applications:

- Cancer Treatment : By inhibiting IDO, this compound may enhance the efficacy of existing anti-cancer therapies, making it a candidate for combination treatments .

- Immunomodulation : Its ability to modulate immune responses positions it as a potential treatment for conditions characterized by immune suppression, such as HIV infections and certain cancers .

Case Studies and Research Findings

Several studies have investigated the biological activity of this oxalamide derivative:

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits IDO activity in human cell lines, leading to increased levels of tryptophan and reduced levels of kynurenine, a metabolite associated with immune suppression .

- Animal Models : In vivo studies using murine models have shown that administration of this compound leads to enhanced anti-tumor responses when combined with conventional chemotherapeutics, suggesting a synergistic effect .

- Safety Profile : Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its long-term effects .

Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| IDO Inhibition | Modulation of tryptophan metabolism | |

| Anti-cancer efficacy | Synergistic effects with chemotherapeutics | |

| Immunomodulation | Enhancement of immune responses |

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 363.47 g/mol |

| Solubility | Soluble in DMSO |

| Stability | Stable under normal conditions |

Comparison with Similar Compounds

Key Structural Features

Functional Differences

- Aromatic vs.

- Heterocyclic Diversity : The indolin and furan groups in the target compound contrast with pyridine or isoindolin-dione moieties in analogs, suggesting divergent biological targets (e.g., kinase inhibition vs. flavor receptor agonism) .

Q & A

Basic: What are the key considerations for designing a synthetic route for this compound?

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide requires a multi-step approach due to its hybrid structure. Critical steps include:

- Intermediate preparation : Cyclohexene-ethylamine and furan-indolin-ethylamine intermediates must be synthesized separately. For example, furan-2-yl intermediates are often prepared via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .

- Oxalamide bond formation : Condensation of oxalyl chloride with the two amine intermediates under anhydrous conditions, typically in dichloromethane or THF at 0–5°C to minimize side reactions .

- Purification : Column chromatography or recrystallization is essential due to the compound’s steric complexity. Monitoring via TLC and NMR at each step ensures intermediate purity .

Advanced: How can conflicting spectroscopic data (e.g., NMR or IR) for this compound be resolved during structural validation?

Conflicts in spectral data often arise from:

- Dynamic stereochemistry : The cyclohexene and indoline moieties may exhibit conformational flexibility, causing splitting or broadening in NMR peaks. Variable-temperature NMR (e.g., 25°C to –40°C) can stabilize rotamers for clearer analysis .

- Residual solvents or moisture : Ensure strict anhydrous conditions during synthesis, as oxalamides are prone to hydrolysis. Drying under vacuum and using deuterated solvents with low water content (<10 ppm) minimizes artifacts .

- X-ray crystallography : If crystallization is feasible, SHELX-based refinement (e.g., SHELXL) provides unambiguous structural confirmation, especially for stereocenters in the indolin-1-yl group .

Basic: What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

- Density Functional Theory (DFT) : Models electron distribution in the oxalamide core and furan/indoline π-systems to predict nucleophilic/electrophilic sites. B3LYP/6-31G* is a common basis set .

- Molecular docking (AutoDock Vina) : Screens against targets like kinases or GPCRs, leveraging the indoline group’s known interactions with hydrophobic pockets .

- MD simulations (GROMACS) : Assesses stability in biological matrices, particularly for the cyclohexene group’s potential membrane permeability .

Advanced: How can researchers address contradictory bioactivity results between in vitro and cell-based assays?

Discrepancies may stem from:

- Metabolic instability : The furan ring is prone to oxidative degradation by cytochrome P450 enzymes. Use metabolic inhibitors (e.g., 1-aminobenzotriazole) in cell assays or modify the furan with electron-withdrawing groups .

- Solubility limitations : The compound’s logP (~3.5, estimated) may reduce aqueous solubility, skewing in vitro data. Use co-solvents (e.g., DMSO ≤0.1%) or formulate with cyclodextrins .

- Off-target effects : Employ CRISPR-Cas9 knockout models to isolate target-specific activity, particularly for indoline-associated pathways .

Basic: What analytical techniques are critical for purity assessment?

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve peaks for the parent compound and byproducts (e.g., hydrolyzed oxalamides) .

- Elemental analysis : Validates %C, %H, %N to confirm stoichiometry, critical for publications .

- DSC/TGA : Detects polymorphic forms or decomposition temperatures, which impact biological reproducibility .

Advanced: What strategies optimize yield in large-scale synthesis without compromising stereochemical integrity?

- Catalytic asymmetric synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during amine intermediate preparation to control stereocenters .

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps like oxalyl chloride condensation, reducing racemization .

- Design of Experiments (DoE) : Multi-variable optimization (temperature, solvent polarity, catalyst loading) identifies robust conditions for >90% enantiomeric excess .

Basic: How does the compound’s structure influence its pharmacokinetic profile?

- Lipophilicity : The cyclohexene and indoline groups increase logP, enhancing blood-brain barrier penetration but reducing solubility.

- Metabolic hotspots : The furan ring is susceptible to CYP3A4-mediated oxidation; deuterating the furan or substituting with thiophene improves metabolic stability .

- Protein binding : The oxalamide’s hydrogen-bonding capacity may increase plasma protein binding, requiring albumin-adjusted activity assays .

Advanced: How can researchers validate target engagement in complex biological systems?

- Photoaffinity labeling : Incorporate a diazirine moiety into the cyclohexene group to crosslink with target proteins, followed by pull-down/MS identification .

- Cellular thermal shift assay (CETSA) : Monitor target protein melting shifts after compound treatment to confirm binding .

- SPR/Biacore : Quantifies binding kinetics (KD, kon/koff) for the oxalamide core against purified receptors .

Basic: What are the stability considerations for long-term storage?

- Light sensitivity : The indoline group may photodegrade. Store in amber vials under argon at –20°C .

- Hydrolysis : Lyophilize the compound and store with desiccants (silica gel) to prevent oxalamide bond cleavage .

Advanced: How can machine learning models predict novel derivatives with enhanced activity?

- QSAR models : Train on datasets of oxalamide derivatives with IC50 values against relevant targets (e.g., kinases). Use descriptors like topological polar surface area (TPSA) and Morgan fingerprints .

- Generative chemistry (REINVENT) : Designs novel analogs by modifying the furan or indoline substituents while maintaining synthetic feasibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.